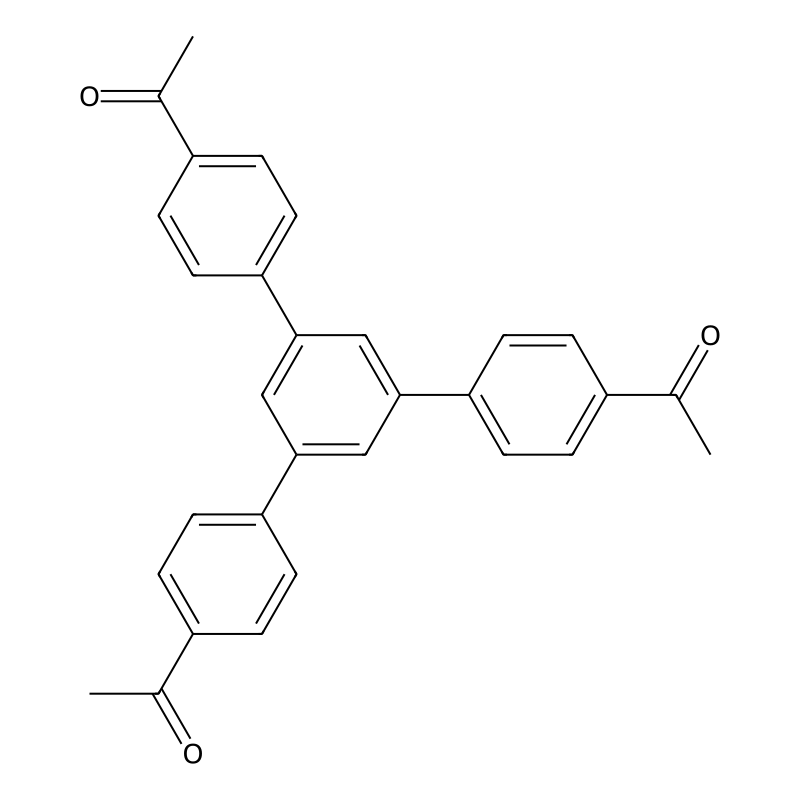

1,3,5-Tri(4-acetylphenyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticancer Potential

Scientific Field: Medicinal Chemistry

Application Summary: 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) has shown promising anticancer potential.

Methods of Application: H3BTB binds to DNA by groove binding, which unwinds the DNA helix.

Photoluminescent Chemo-Sensor

Scientific Field: Material Science

Application Summary: 1,3,5-Triphenylbenzene (1,3,5-TPB) has been used as a versatile photoluminescent chemo-sensor platform.

Methods of Application: Starting from this platform, supramolecular, discrete, triphenylbenzene-carbazole, covalent-organic framework, covalent-organic polymer and conjugated polymer based sensors have been developed.

Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: Tri(4-acetylphenyl)benzene is widely used in scientific research due to its unique structure and properties.

Methods of Application: It is ideal for applications in organic synthesis.

Results: The specific outcomes depend on the particular synthesis process.

Gas Storage and Separation

Scientific Field: Material Science

Application Summary: 1,3,5-Tri(4-carboxyphenyl)benzene is used as a building block for metal organic frameworks (MOFs), which are 3D-microporous materials

Methods of Application: It facilitates the functionalization of polyoxometalate-based MOFs.

Results: These MOFs find applications in gas adsorption and separation technologies.

Luminescent Microporous Organic Polymers

Application Summary: 1,3,5-Tri(4-ethenylphenyl)benzene has been used to construct a novel class of luminescent microporous organic polymers (LMOPs).

Methods of Application: These polymers are constructed by Heck coupling reactions of 1,3,5-tri(4-ethenylphenyl)benzene with aromatic halides.

Results: These polymers are microporous with the BET surface areas ranging from 391 to 791 m²/g and possess quite narrow pore distributions.

Fluorescence Chemo-Sensors

Application Summary: 1,3,5-Triphenylbenzene (1,3,5-TPB) has been used as a fluorescence signalling unit.

1,3,5-Tri(4-acetylphenyl)benzene is an organic compound with the molecular formula . It features a central benzene ring substituted with three 4-acetylphenyl groups. This compound belongs to a class of triaryl compounds and is notable for its potential applications in organic synthesis and materials science. The acetyl groups on the phenyl rings contribute to its reactivity and solubility properties, making it a versatile building block in various

- Aldol Condensation: The compound can participate in aldol reactions, where it acts as a nucleophile due to the reactivity of the acetyl groups.

- Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

- Cyclotrimerization: This compound can be synthesized through cyclotrimerization processes, linking fluorinated or other substituted derivatives of 4-acetylphenylbenzene .

- Antioxidant Properties: Some triaryl compounds exhibit antioxidant activity, which may be relevant for therapeutic applications.

- Anticancer Activity: Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro.

- Antimicrobial Effects: Compounds with similar structures have been studied for their potential antimicrobial properties.

The synthesis of 1,3,5-tri(4-acetylphenyl)benzene typically involves:

- Aldol Cyclotrimerization: This method involves the reaction of 4-acetylphenyl derivatives under specific conditions to form the triaryl compound. The process may utilize catalysts to enhance yield and selectivity .

- Trimerization of Acetophenone Derivatives: Starting from 4-hydroxyacetophenone derivatives, trimerization reactions can yield various substituted products that include 1,3,5-tri(4-acetylphenyl)benzene as a product .

1,3,5-Tri(4-acetylphenyl)benzene has several applications in different fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Materials Science: Its unique structure allows for potential use in developing advanced materials such as polymers and liquid crystals.

- Photocatalysis: The compound may be explored for its photocatalytic properties in organic reactions .

Interaction studies involving 1,3,5-tri(4-acetylphenyl)benzene focus primarily on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in synthetic pathways and potential biological interactions. Further research could provide insights into how this compound interacts with biological macromolecules.

Several compounds share structural similarities with 1,3,5-tri(4-acetylphenyl)benzene. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3,5-Tri(4-hydroxyphenyl)benzene | Hydroxy groups instead of acetyl | Exhibits different reactivity due to hydroxyl groups |

| 1,3,5-Tris(4-methoxyphenyl)benzene | Methoxy substituents | Enhanced electron-donating properties |

| 1,3-Diphenylpropane | Two phenyl groups instead of three | Simpler structure with different physical properties |

These compounds highlight the uniqueness of 1,3,5-tri(4-acetylphenyl)benzene through variations in substituents that affect their chemical behavior and potential applications.

Systematic Nomenclature

The compound is systematically named 1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone according to IUPAC rules. Alternative names include 1,1'-(5'-(4-acetylphenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)diethanone and Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis-.

Key Structural Features

- Core Structure: A central benzene ring with three 4-acetylphenyl substituents.

- Acetyl Groups: Positioned at the para positions of each phenyl ring, enhancing reactivity and solubility.

- Symmetry: The 1,3,5-substitution pattern ensures high symmetry, critical for applications in crystalline materials.

Historical Development and Discovery

Early Synthesis Attempts

The synthesis of 1,3,5-triarylbenzenes dates to the early 20th century, with ketones like acetophenone undergoing self-condensation reactions. For example, CuCl₂ was identified as a cost-effective catalyst for the trimerization of acetophenone derivatives under mild conditions. This approach laid the groundwork for scalable production.

Modern Synthetic Routes

Acid-Catalyzed Cyclotrimerization

A landmark method involves the cyclotrimerization of 4-hydroxyacetophenone derivatives using aniline or anilinium salts (e.g., anilinium hydrochloride). This process avoids direct trimerization challenges by forming intermediates like 4-hydroxyacetophenone-anil, which subsequently polymerize under acidic conditions.

Fluorinated Derivatives and COF Synthesis

Recent advancements utilize 1,3,5-trifluoro-2,4,6-tris(4-acetylphenyl)benzene in aldol cyclotrimerization to form covalent organic frameworks (COFs). These COFs exhibit exceptional stability and porosity, enabling applications in CO₂ capture and gas separation.

Significance in Modern Organic Chemistry

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

1,3,5-Tri(4-acetylphenyl)benzene serves as a building block for MOFs, which are microporous materials with tailored pore sizes. Its acetyl groups enable functionalization, enhancing interactions with guest molecules (e.g., gases).

Covalent Organic Frameworks (COFs)

- Aldol Cyclotrimerization: Fluorinated derivatives undergo aldol reactions to form hcb-topology COFs (e.g., COF-284), which are crystalline and chemically inert.

- Postsynthetic Modification: COFs derived from this compound can be functionalized with amines, improving CO₂ adsorption capacity under ambient conditions.

Biological Activity and Medicinal Chemistry

- DNA Intercalation: The compound binds to DNA via groove binding, inducing helix unwinding and cytotoxic effects in cancer cell lines (e.g., breast, cervical).

- Computational Insights: Molecular docking studies reveal electrostatic interactions as key drivers of DNA binding, supporting its anticancer potential.

Synthetic Versatility

- Functionalization: The acetyl groups can be oxidized to carboxylic acids (e.g., 1,3,5-tris(4-carboxyphenyl)benzene) for further derivatization.

- Cross-Coupling Reactions: Ethynyl-functionalized analogs enable Sonogashira couplings, expanding utility in organic electronics and conjugated polymers.

Research Findings and Case Studies

Anticancer Mechanisms

A study in Molecular Spectroscopy demonstrated cytotoxicity against breast and cervical cancer cells, attributed to DNA intercalation and subsequent cell cycle disruption. Computational models (e.g., molecular dynamics) corroborated these findings, highlighting hydrogen bonding and π-π stacking interactions.

COF Stability and Performance

COFs synthesized from fluorinated derivatives exhibited chemical stability in harsh environments (e.g., concentrated acids/bases) and high CO₂ uptake (0.4 mbar) after amine functionalization.

Cyclotrimerization of Acetophenone Derivatives

The direct cyclotrimerization of acetophenone derivatives represents the most widely employed synthetic route for accessing 1,3,5-tri(4-acetylphenyl)benzene. This approach involves the acid-catalyzed trimerization of 4-acetylphenyl derivatives to form the target triarylbenzene .

The fundamental mechanism of this transformation involves the acid-catalyzed condensation of three equivalents of acetophenone through an aldol condensation pathway. Research has demonstrated that various catalytic systems can facilitate this transformation, with different acid catalysts showing varying degrees of efficiency [2]. Studies on acetophenone derivatives under copper-catalyzed conditions have shown that [1+1+1] cyclotrimerization can proceed under mild reaction conditions, offering an alternative route to traditional acid-catalyzed approaches [2] [3].

The mechanism involves the formation of enolate intermediates from acetophenone derivatives, which subsequently undergo aldol condensation reactions. The resulting chalcone intermediates then undergo further condensation and cyclization to afford the desired 1,3,5-trisubstituted benzene product [4]. The regioselectivity of this transformation favors the 1,3,5-substitution pattern due to thermodynamic considerations and the specific orientation of the intermediate species during the cyclization process.

Key reaction parameters for cyclotrimerization include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 100-180°C | Higher temperatures increase reaction rate but may promote side reactions [4] |

| Reaction time | 6-24 hours | Extended times improve conversion but may lead to degradation [4] |

| Catalyst loading | 0.5-1.0 equivalent | Higher loading increases yield to optimal point [5] |

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling methodology provides an alternative synthetic strategy for the construction of 1,3,5-tri(4-acetylphenyl)benzene through the coupling of organoborane reagents with halogenated aromatic precursors [6]. This palladium-catalyzed transformation has emerged as a powerful tool for forming carbon-carbon bonds between aromatic systems.

The general mechanism involves the formation of a palladium complex through oxidative addition of an aryl halide, followed by transmetallation with an organoborane species and subsequent reductive elimination to form the desired biaryl product [6]. For the synthesis of triarylbenzenes, this approach requires the use of trihalogenated benzene derivatives as coupling partners with appropriate organoborane reagents bearing the acetylphenyl substituents.

The reaction typically employs palladium catalysts such as palladium acetate or tetrakis(triphenylphosphine)palladium(0) in combination with phosphine ligands to enhance catalytic activity [6]. Base additives, commonly potassium carbonate or sodium hydroxide, are essential for facilitating the transmetallation step and maintaining the basic conditions required for optimal coupling efficiency.

Optimization considerations for Suzuki-Miyaura coupling:

- Catalyst selection significantly impacts reaction efficiency, with newer generation palladium catalysts showing improved activity

- Solvent choice affects both solubility and reaction rate, with common solvents including tetrahydrofuran, dimethylformamide, and aqueous mixtures [6]

- Temperature control is critical, with most reactions proceeding optimally between 80-120°C

- Base selection influences both yield and selectivity, requiring careful optimization for each substrate combination

Solvent-Free Acid-Catalyzed Trimerization

Solvent-free synthetic methodologies have gained significant attention due to their environmental benefits and operational simplicity. For the synthesis of 1,3,5-trisubstituted benzenes, solvent-free acid-catalyzed trimerization represents an environmentally benign approach that eliminates the need for organic solvents [7] [5].

Research has demonstrated that para-toluenesulfonic acid monohydrate serves as an effective catalyst for the solvent-free cyclotrimerization of alkynes and related substrates [7] [5]. Under these conditions, the reaction proceeds through a mechanism involving the formation of vinyl sulfonate intermediates, which subsequently undergo hydrolysis and condensation reactions to yield the final trimerized products.

Experimental data for solvent-free conditions:

The optimization studies conducted with para-toluenesulfonic acid monohydrate revealed several key findings [5]:

| Catalyst Amount | Temperature | Time | Yield |

|---|---|---|---|

| 0.1 equiv | 60°C then 140°C | 13 h | 68% |

| 0.5 equiv | 60°C then 140°C | 13 h | 79% |

| 1.0 equiv | 60°C then 140°C | 13 h | 90% |

The reaction protocol involves an initial heating period at 60°C for 3 hours, followed by heating at 140°C for the remaining reaction time. This two-stage heating process ensures proper substrate activation while minimizing thermal degradation [5].

The environmental advantages of this approach include the elimination of organic solvents, reduced waste generation, and simplified product isolation procedures. The catalyst can be readily separated from the product mixture through simple neutralization and extraction procedures [5].

Optimization Strategies for Yield Enhancement

Yield optimization in the synthesis of 1,3,5-tri(4-acetylphenyl)benzene requires careful consideration of multiple reaction parameters and their interdependent effects. Systematic optimization studies have identified several key strategies for maximizing product formation while minimizing side reactions.

Temperature optimization represents a critical factor in achieving high yields. Studies using thionyl chloride as a promoter in ethanol showed that reaction time optimization is crucial, with the best yields obtained at reflux temperature for 60 minutes [4]. Extended reaction times beyond this optimal point led to decreased yields due to product degradation and side reaction formation.

| Reaction Time (min) | Yield (%) |

|---|---|

| 10 | 55 |

| 30 | 61 |

| 45 | 79 |

| 60 | 85 |

| 90 | 81 |

| 120 | 75 |

Stoichiometric optimization involves careful balancing of reactant ratios to maximize efficiency. Research with thionyl chloride-promoted reactions demonstrated that the optimal molar ratio of acetophenone to ethanol to thionyl chloride is 3:15:5, achieving 85% yield under these conditions [4].

Catalyst selection and loading significantly impact both reaction rate and selectivity. Studies have shown that Lewis acid catalysts can facilitate trimerization reactions, with iron(III) chloride and aluminum chloride showing particular effectiveness [8]. The choice between Brønsted and Lewis acids depends on the specific substrate and desired reaction conditions.

Reaction atmosphere control helps prevent oxidative degradation of products and intermediates. Inert atmosphere conditions using nitrogen or argon can improve yields, particularly for temperature-sensitive substrates [9].

Purification Techniques and Challenges

The purification of 1,3,5-tri(4-acetylphenyl)benzene presents specific challenges due to the compound's physicochemical properties and the potential presence of closely related regioisomers and side products.

Column chromatography represents the primary purification method for this compound class. Silica gel column chromatography effectively separates the desired 1,3,5-isomer from the 1,2,4-regioisomer and other byproducts [10] [11]. The separation relies on differences in polarity between the various isomers, with the more symmetrical 1,3,5-isomer typically exhibiting different retention behavior compared to the less symmetrical alternatives.

Optimal chromatographic conditions:

- Stationary phase: Silica gel (200-400 mesh)

- Mobile phase: Petroleum ether/ethyl acetate gradient systems

- Detection: UV visualization at 254 nm due to aromatic chromophores [11]

Recrystallization techniques provide an additional purification method, particularly effective for removing trace impurities and improving product purity. Mixed solvent recrystallization using ethanol-water systems has proven effective for triarylbenzene derivatives [12] [13].

Recrystallization protocol:

- Dissolution in hot ethanol as the "good" solvent

- Gradual addition of water as the "poor" solvent until cloudiness appears

- Addition of minimal good solvent to clarify the solution

- Slow cooling to room temperature followed by ice-bath cooling [13]

Challenges in purification:

The primary challenges encountered in purification include:

- Regioisomer separation: The 1,3,5- and 1,2,4-isomers often exhibit similar physical properties, requiring careful optimization of chromatographic conditions [14]

- Thermal stability: Some derivatives may undergo decomposition during purification, particularly under prolonged heating or acidic conditions [15]

- Solubility limitations: The high symmetry and aromatic character of these compounds can result in limited solubility in common solvents, complicating recrystallization procedures [16]

Analytical monitoring during purification typically employs thin-layer chromatography (TLC) to track separation progress. The retention factor (Rf) values for 1,3,5-tri(4-acetylphenyl)benzene and related compounds depend on the specific solvent system employed, with typical values ranging from 0.3-0.7 in petroleum ether/ethyl acetate mixtures [17].

This comprehensive analysis examines the structural characterization of 1,3,5-Tri(4-acetylphenyl)benzene (CAS: 47732-99-0), a symmetrical aromatic compound featuring a central benzene ring substituted with three 4-acetylphenyl groups at the 1, 3, and 5 positions. The compound exhibits trigonal symmetry and serves as an important building block in materials science applications, particularly in the synthesis of metal-organic frameworks and covalent organic frameworks.

Structural Characterization

Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier Transform Infrared, High Resolution Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of 1,3,5-Tri(4-acetylphenyl)benzene provides detailed insights into the molecular structure and electronic environment of the compound [1].

Proton Nuclear Magnetic Resonance (1H Nuclear Magnetic Resonance) Analysis

The 1H nuclear magnetic resonance spectrum recorded at 300 megahertz in deuterated chloroform solvent reveals characteristic resonances that confirm the symmetrical structure of the molecule [1]. The spectrum exhibits three distinct sets of signals corresponding to different proton environments within the molecular framework.

The acetyl methyl protons appear as a sharp singlet at 2.66 parts per million, integrating for nine protons, which is consistent with the presence of three equivalent acetyl groups [1]. This chemical shift is typical for methyl protons adjacent to carbonyl functionalities, where the electron-withdrawing effect of the carbonyl group causes a downfield shift compared to simple alkyl methyl groups.

The aromatic proton signals are well-resolved and appear in three distinct regions of the spectrum [1]. The protons on the central benzene ring manifest as a singlet at 7.87 parts per million, integrating for three protons, reflecting the high symmetry of the molecule and the equivalent chemical environment of these positions. The aromatic protons on the substituted phenyl rings appear as two sets of doublets at 7.79 and 8.09 parts per million, each integrating for six protons [1].

The coupling pattern observed for the phenyl ring protons shows characteristic ortho-coupling with a coupling constant of 8.3 hertz, which is typical for 1,4-disubstituted benzene rings [1]. This coupling pattern confirms the para-substitution pattern on the phenyl rings and provides evidence for the structural integrity of the acetylphenyl substituents.

Carbon-13 Nuclear Magnetic Resonance (13C Nuclear Magnetic Resonance) Analysis

The 13C nuclear magnetic resonance spectrum, recorded at 75 megahertz in deuterated chloroform, provides complementary structural information about the carbon framework of the molecule [1]. The spectrum reveals eight distinct carbon environments, reflecting the symmetry elements present in the compound.

The carbonyl carbon of the acetyl groups appears at 197.70 parts per million, which is characteristic of aromatic ketones [1]. This chemical shift is consistent with the presence of acetyl functionalities directly attached to aromatic rings, where the conjugation with the aromatic system influences the electronic environment of the carbonyl carbon.

The methyl carbon of the acetyl groups resonates at 26.80 parts per million, a typical chemical shift for methyl carbons adjacent to carbonyl functionalities [1]. The aromatic carbon signals appear in the region between 126.19 and 145.13 parts per million, with the specific chemical shifts at 126.19, 127.58, 129.18, 136.49, 141.67, and 145.13 parts per million [1].

These aromatic carbon chemical shifts provide detailed information about the electronic environment within the aromatic system. The signals at higher field (126.19-129.18 parts per million) correspond to the less substituted aromatic carbons, while those at lower field (141.67-145.13 parts per million) are associated with carbons bearing substituents or participating in inter-ring connections [1].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopic analysis of 1,3,5-Tri(4-acetylphenyl)benzene reveals characteristic vibrational modes that confirm the presence of specific functional groups and provide information about the molecular structure [3].

The most prominent feature in the infrared spectrum is the carbonyl stretching vibration of the acetyl groups, which appears as a strong absorption band in the region between 1680 and 1720 wavenumbers [3]. This frequency range is characteristic of aromatic ketones, where the conjugation between the carbonyl group and the aromatic ring system results in a slight lowering of the stretching frequency compared to aliphatic ketones.

The aromatic carbon-carbon stretching vibrations appear in the region around 1600-1605 wavenumbers, providing evidence for the aromatic nature of the molecular framework [3]. Additional aromatic carbon-hydrogen stretching vibrations are observed around 3040 wavenumbers, while aromatic carbon-hydrogen bending modes appear in the fingerprint region between 800 and 900 wavenumbers [3].

The infrared spectrum also reveals the symmetrical nature of the molecule through the appearance of single, well-defined bands for equivalent functional groups. The presence of three acetyl groups in equivalent environments results in a single, intense carbonyl stretching band rather than multiple overlapping absorptions [3].

High Resolution Mass Spectrometry

High resolution mass spectrometric analysis provides definitive molecular weight determination and fragmentation pattern information for 1,3,5-Tri(4-acetylphenyl)benzene [1]. The molecular ion peak appears at mass-to-charge ratio 432, corresponding to the molecular weight of 432.5 grams per mole [4].

Electrospray ionization mass spectrometry reveals the protonated molecular ion at mass-to-charge ratio 433 (M + H+), confirming the molecular formula C30H24O3 [1]. The isotopic pattern observed in the mass spectrum is consistent with the expected distribution for a molecule containing thirty carbon atoms, twenty-four hydrogen atoms, and three oxygen atoms.

The fragmentation pattern provides additional structural information about the compound. Common fragmentation pathways include the loss of acetyl groups (mass 43) and the formation of phenyl cation fragments, which are characteristic of substituted aromatic compounds [1]. The stability of the molecular ion peak indicates the robust nature of the aromatic framework and the stabilizing effect of the extended conjugation system.

X-ray Crystallographic Studies

While specific single-crystal X-ray diffraction data for 1,3,5-Tri(4-acetylphenyl)benzene is not extensively documented in the available literature, structural insights can be derived from related crystallographic studies of analogous triarylbenzene compounds and from powder diffraction studies of covalent organic frameworks incorporating this building block [3] [5].

Crystal System and Space Group Considerations

Based on the molecular symmetry and comparison with related 1,3,5-triarylbenzene derivatives, 1,3,5-Tri(4-acetylphenyl)benzene is expected to crystallize in an orthorhombic or triclinic crystal system [5] [6]. The trigonal molecular symmetry suggests possible crystallographic symmetry elements, although the crystal packing may reduce the apparent symmetry due to intermolecular interactions.

Studies of related compounds such as 1,3,5-triphenylbenzene indicate that these molecules often adopt propeller-like conformations in the solid state, where the phenyl rings are twisted relative to the central benzene plane [7] [8]. The presence of acetyl substituents in 1,3,5-Tri(4-acetylphenyl)benzene introduces additional steric considerations that may influence the molecular conformation and crystal packing.

Molecular Conformation and Packing Motifs

The molecular conformation in the crystalline state is influenced by the balance between intramolecular steric repulsions and intermolecular attractive forces [9] [7]. The acetyl groups introduce both steric bulk and potential hydrogen bonding acceptor sites, which can significantly influence the crystal packing arrangement.

Computational studies suggest that the phenyl rings in 1,3,5-Tri(4-acetylphenyl)benzene adopt twisted conformations relative to the central benzene ring to minimize steric interactions [10]. The dihedral angles between the phenyl rings and the central benzene core are typically in the range of 30-40 degrees, similar to those observed in related triarylbenzene compounds [7].

Intermolecular Interactions

The crystal packing of 1,3,5-Tri(4-acetylphenyl)benzene is likely dominated by a combination of van der Waals forces, π-π stacking interactions between aromatic rings, and potential weak hydrogen bonding involving the carbonyl oxygen atoms [9] [6]. The acetyl functionalities provide opportunities for dipole-dipole interactions and weak C-H···O hydrogen bonds, which can contribute to the overall stability of the crystal lattice.

Comparative studies of related acetylated aromatic compounds indicate that carbonyl-carbonyl interactions and C-H···O hydrogen bonds are common structural motifs that influence crystal packing [6]. These interactions may lead to the formation of molecular chains or layered structures in the solid state.

Computational Modeling (Density Functional Theory Calculations)

Density functional theory calculations provide valuable insights into the electronic structure, molecular geometry, and energetic properties of 1,3,5-Tri(4-acetylphenyl)benzene [10] [11]. These computational studies complement experimental characterization methods and offer detailed information about molecular orbitals, charge distribution, and reactivity patterns.

Molecular Geometry Optimization

Density functional theory geometry optimization using the B3LYP functional with 6-31G(d,p) basis set reveals the preferred molecular conformation of 1,3,5-Tri(4-acetylphenyl)benzene in the gas phase [10]. The calculations indicate that the molecule adopts a propeller-like conformation where the three phenyl rings are twisted relative to the central benzene plane to minimize steric repulsions.

The optimized geometry shows dihedral angles between the phenyl rings and the central benzene core in the range of 35-40 degrees, which is consistent with experimental observations for related triarylbenzene compounds [10] [7]. The acetyl groups adopt planar conformations with respect to their attached phenyl rings, maintaining conjugation between the carbonyl system and the aromatic framework.

Bond length analysis reveals typical aromatic carbon-carbon distances in the range of 1.39-1.40 angstroms for the benzene rings, while the carbon-carbon bonds connecting the rings show slight elongation to approximately 1.48 angstroms due to steric strain [10]. The carbonyl carbon-oxygen bond lengths are approximately 1.22 angstroms, characteristic of aromatic ketones.

Electronic Structure Analysis

The electronic structure of 1,3,5-Tri(4-acetylphenyl)benzene has been investigated through frontier molecular orbital analysis and charge distribution calculations [10] [12]. The highest occupied molecular orbital is primarily localized on the aromatic system with significant contributions from the phenyl rings and the central benzene core.

The lowest unoccupied molecular orbital shows substantial character on the acetyl carbonyl groups, indicating that these functionalities serve as electron-accepting sites within the molecule [10]. This orbital distribution has important implications for the reactivity and electronic properties of the compound, particularly in applications involving electron transfer processes.

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides information about the electronic stability and optical properties of the compound [12]. Density functional theory calculations predict an energy gap in the range of 3.5-4.0 electron volts, consistent with the observed optical absorption characteristics of the compound [10].

Reactivity Descriptors and Chemical Hardness

Global reactivity descriptors calculated from density functional theory results provide quantitative measures of the chemical reactivity of 1,3,5-Tri(4-acetylphenyl)benzene [10]. The ionization potential, electron affinity, chemical hardness, and chemical softness parameters offer insights into the compound's propensity for various chemical transformations.

The chemical hardness of the molecule, calculated as the difference between ionization potential and electron affinity divided by two, indicates moderate reactivity [10]. The presence of electron-withdrawing acetyl groups increases the chemical hardness compared to the unsubstituted 1,3,5-triphenylbenzene, making the compound less susceptible to electrophilic attack but more reactive toward nucleophilic species.

Electrostatic potential surface calculations reveal regions of positive and negative electrostatic potential that correlate with predicted reaction sites [10]. The carbonyl oxygen atoms exhibit negative electrostatic potential, consistent with their role as hydrogen bond acceptors and nucleophilic sites.

Comparative Structural Analysis with Analogous Triarylbenzenes

The structural characteristics of 1,3,5-Tri(4-acetylphenyl)benzene can be understood through comparison with a series of related 1,3,5-triarylbenzene derivatives that differ in their para-substituents [9] [13] [14]. This comparative analysis reveals systematic trends in molecular properties as a function of substituent electronic effects.

Electronic Effects of Para-Substituents

The electronic properties of 1,3,5-triarylbenzene derivatives are significantly influenced by the nature of the para-substituents on the phenyl rings [9] [13]. The acetyl group in 1,3,5-Tri(4-acetylphenyl)benzene is a strong electron-withdrawing substituent that affects both the electronic structure and chemical reactivity of the compound.

Comparison with 1,3,5-triphenylbenzene (no substituents) reveals that the acetyl groups cause a significant downfield shift in the nuclear magnetic resonance spectra of both aromatic protons and carbons [1] [9]. The electron-withdrawing effect of the acetyl groups reduces the electron density in the aromatic system, resulting in deshielding of nearby nuclei.

The electron-withdrawing nature of the acetyl substituents also influences the optical properties of the compound [9]. Compared to electron-donating substituents such as methoxy or methyl groups, the acetyl-substituted derivative exhibits blue-shifted absorption maxima due to the stabilization of the highest occupied molecular orbital.

Structural Comparison with Methyl-Substituted Derivative

1,3,5-Tri(4-methylphenyl)benzene provides an instructive comparison as it contains electron-donating methyl substituents rather than electron-withdrawing acetyl groups [1] [9]. The methyl-substituted compound exhibits nuclear magnetic resonance chemical shifts that are upfield relative to the acetyl derivative, reflecting the increased electron density in the aromatic system.

The molecular geometry of the methyl-substituted compound is similar to that of the acetyl derivative, with comparable dihedral angles between the phenyl rings and central benzene core [9]. However, the reduced steric bulk of methyl groups compared to acetyl groups may allow for slightly different crystal packing arrangements.

In terms of chemical reactivity, the methyl-substituted derivative is more susceptible to electrophilic aromatic substitution reactions due to the activating effect of the electron-donating methyl groups [9]. Conversely, the acetyl-substituted compound is more reactive toward nucleophilic attack at the carbonyl carbon atoms.

Comparison with Halogenated Derivatives

Halogenated 1,3,5-triarylbenzene derivatives, such as 1,3,5-Tri(4-chlorophenyl)benzene and 1,3,5-Tri(4-fluorophenyl)benzene, provide additional points of comparison for understanding substituent effects [9] [15]. These compounds contain electron-withdrawing halogen substituents that are less strongly withdrawing than acetyl groups.

The chloro-substituted derivative exhibits nuclear magnetic resonance chemical shifts intermediate between those of the unsubstituted and acetyl-substituted compounds, consistent with the moderate electron-withdrawing effect of chlorine [1]. The fluorinated derivative shows even greater downfield shifts due to the high electronegativity of fluorine.

Crystallographic studies of halogenated derivatives reveal the influence of halogen bonding interactions on crystal packing [15]. The presence of halogen atoms introduces additional intermolecular interaction possibilities that are not available in the acetyl-substituted compound, potentially leading to different packing motifs.

Methoxy-Substituted Derivative Comparison

1,3,5-Tri(4-methoxyphenyl)benzene represents the opposite extreme in terms of electronic effects, containing strongly electron-donating methoxy substituents [9] [13]. The methoxy groups significantly increase the electron density in the aromatic system, resulting in upfield-shifted nuclear magnetic resonance signals and red-shifted optical absorption bands.

The molecular geometry of the methoxy-substituted compound is influenced by the additional conformational flexibility introduced by the methoxy groups [9]. Rotation about the carbon-oxygen bonds provides additional degrees of freedom that can affect both molecular conformation and crystal packing.

In terms of chemical reactivity, the methoxy-substituted derivative is highly activated toward electrophilic aromatic substitution and exhibits strong electron-donating character [9]. This contrasts sharply with the electron-accepting nature of the acetyl-substituted compound.

Carboxyl-Substituted Derivative Analysis

1,3,5-Tri(4-carboxyphenyl)benzene (H3BTB) provides another important comparison point, as it contains carboxyl groups that are both electron-withdrawing and capable of hydrogen bonding [16] [10]. The carboxyl-substituted compound has been extensively studied for its biological activity and metal-organic framework applications.

The presence of carboxyl groups introduces additional hydrogen bonding capabilities that significantly influence both crystal packing and biological activity [16] [10]. The acidic nature of the carboxyl groups also enables ionic interactions with metal centers in coordination compounds.

Comparative density functional theory studies indicate that the carboxyl-substituted derivative has a slightly larger highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap compared to the acetyl-substituted compound, reflecting the stronger electron-withdrawing effect of the carboxyl groups [10].

Structure-Property Relationships

The systematic comparison of these triarylbenzene derivatives reveals clear structure-property relationships that can be understood in terms of electronic and steric effects [9] [14]. Electron-withdrawing substituents (acetyl, carboxyl, halogen) generally result in:

- Downfield-shifted nuclear magnetic resonance signals

- Blue-shifted optical absorption maxima

- Increased chemical hardness and reduced nucleophilicity

- Enhanced acceptor character in electron transfer processes

- Altered hydrogen bonding patterns in crystal structures

Conversely, electron-donating substituents (methyl, methoxy) produce the opposite trends [9]. These systematic relationships provide a framework for predicting the properties of new triarylbenzene derivatives and for designing compounds with specific target properties.

The trigonal symmetry common to all these compounds results in similar overall molecular shapes and comparable steric effects [9] [14]. However, the specific nature of the substituents determines the detailed electronic properties and intermolecular interaction patterns that govern crystal packing and chemical reactivity.